Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

GPCR pharmacology urotensin-2 receptor radioligand binding

Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898436-09-4, molecular formula C21H21N5O4S2, MW 471.55 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-urea-thioether class. Its architecture integrates a central 1,3,4-thiadiazole core substituted at the 5-position with a p-tolyl ureido moiety and at the 2-position with a thioether-linked N-(2-ethoxycarbonylphenyl)acetamide side chain.

Molecular Formula C21H21N5O4S2
Molecular Weight 471.55
CAS No. 898436-09-4
Cat. No. B2457331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS898436-09-4
Molecular FormulaC21H21N5O4S2
Molecular Weight471.55
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
InChIInChI=1S/C21H21N5O4S2/c1-3-30-18(28)15-6-4-5-7-16(15)23-17(27)12-31-21-26-25-20(32-21)24-19(29)22-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H2,22,24,25,29)
InChIKeyIXUNZNXETXLXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898436-09-4): Procurement-Relevant Structural and Pharmacophoric Profile


Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898436-09-4, molecular formula C21H21N5O4S2, MW 471.55 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-urea-thioether class. Its architecture integrates a central 1,3,4-thiadiazole core substituted at the 5-position with a p-tolyl ureido moiety and at the 2-position with a thioether-linked N-(2-ethoxycarbonylphenyl)acetamide side chain . The compound is catalogued in the ChEMBL database (CHEMBL437430) and BindingDB (BDBM50378580) with reported sub-nanomolar affinity (Ki = 0.794 nM) for the human urotensin-2 (UT) receptor determined via radioligand displacement in CHO-K1 cells, along with functional agonist activity (EC50 = 0.832 nM) in rat aortic ring vasoconstriction assays [1]. This specific combination of the p-tolyl ureido pharmacophore and the ortho-ethoxycarbonyl benzamide side chain distinguishes it from closely related analogs in the same chemotype series [2].

Why In-Class 1,3,4-Thiadiazole Ureas Cannot Be Interchanged with CAS 898436-09-4: Evidence of Pharmacophoric Specificity


The 1,3,4-thiadiazole urea chemotype encompasses hundreds of catalogued analogs, yet even minor structural deviations produce large shifts in target engagement and selectivity. In the specific sub-series containing the thioether-linked benzoate side chain, replacement of the p-tolyl group on the ureido nitrogen with an unsubstituted phenyl ring (CAS 898462-51-6) or relocation of the benzoate ester from the ortho to the para position (CAS 898461-63-7) generates compounds with distinct molecular recognition profiles, altered lipophilicity, and divergent hydrogen-bonding geometries that preclude simple interchangeability . Literature on homologous 1,3,4-thiadiazole ureas demonstrates that the nature and position of the aryl substituent on the urea moiety directly modulates potency against carbonic anhydrase isoforms, matrix metalloproteinases, and receptor tyrosine kinases, with IC50 differences exceeding 10-fold between closely related aryl variants within the same synthetic series [1]. Furthermore, the ortho-ethoxycarbonyl group on the benzamide ring introduces both a hydrogen-bond acceptor and a steric constraint that is absent in analogs bearing para-substituted or unsubstituted benzamide termini, potentially affecting the compound's bound conformation and pharmacokinetic profile . These cumulative structure-activity relationship (SAR) features mean that generic substitution of CAS 898436-09-4 with an in-class analog cannot be assumed to preserve biological activity without explicit comparative data.

Quantitative Differentiation Evidence for Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898436-09-4)


Human Urotensin-2 (UT) Receptor Binding Affinity: CAS 898436-09-4 vs. Baseline UT Ligands

Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898436-09-4) demonstrates potent binding to the human urotensin-2 (UT) receptor with a reported Ki value of 0.794 nM, measured by displacement of [125I]urotensin-2 from human recombinant UT receptor expressed in CHO-K1 cells [1]. In the same assay system, the compound also exhibits an IC50 of 13 nM for displacement of [125I]-Urotensin-2 from human GPR14 expressed in CHO cells [1]. Functional characterization in Sprague-Dawley rat aortic rings confirms agonist activity with an EC50 of 0.832 nM, assessed as KCl-induced vasoconstriction [1]. By comparison, the endogenous peptide ligand urotensin-II (U-II) typically exhibits Ki values in the low nanomolar range (approximately 0.1–2 nM) across various UT receptor binding assays, placing this small-molecule non-peptide agonist within the potency range of the natural ligand [2]. No published head-to-head comparison data against the closest structural analogs (CAS 898462-51-6 or CAS 898461-63-7) in the UT receptor assay are currently available; the differentiation from peptide-based UT ligands is based on cross-study comparison [2].

GPCR pharmacology urotensin-2 receptor radioligand binding cardiovascular research

Structural Differentiation: p-Tolyl Ureido vs. Phenyl Ureido Analog—Lipophilicity and Steric Considerations

The target compound (CAS 898436-09-4) incorporates a p-tolyl (4-methylphenyl) substituent on the terminal nitrogen of the ureido group, whereas the closest commercially catalogued analog (CAS 898462-51-6) bears an unsubstituted phenyl ring at the equivalent position . This single methyl group addition increases the molecular weight from 457.52 Da (phenyl analog, C20H19N5O4S2) to 471.55 Da (p-tolyl, C21H21N5O4S2) and is predicted to elevate the calculated octanol-water partition coefficient (clogP) by approximately 0.5 log units [1]. Within the broader 1,3,4-thiadiazole urea SAR literature, the introduction of a para-methyl group on the N-aryl urea moiety has been associated with enhanced hydrophobic packing in enzyme active sites (e.g., carbonic anhydrase and stromelysin MMPs), translating to 2- to 10-fold improvements in inhibitory potency compared to unsubstituted phenyl congeners [2]. Although no direct comparative IC50 data between CAS 898436-09-4 and CAS 898462-51-6 have been published for any specific target, the well-precedented SAR trend supports the inference that the p-tolyl modification provides differentiated target engagement and physicochemical properties relative to the des-methyl analog [2].

medicinal chemistry structure-activity relationship lipophilicity lead optimization

Positional Isomerism: 2-Benzoate (CAS 898436-09-4) vs. 4-Benzoate (CAS 898461-63-7)—Regioisomeric Differentiation

CAS 898436-09-4 bears the ethoxycarbonyl (benzoate ester) substituent at the ortho (2-) position of the benzamide ring, whereas the isomeric compound CAS 898461-63-7 places the identical ester group at the para (4-) position . Both isomers share the same molecular formula (C21H21N5O4S2, MW 471.55) but differ in the spatial orientation of the ester carbonyl, which in the ortho isomer can engage in intramolecular hydrogen bonding with the adjacent amide N–H, thereby stabilizing a pseudo-cyclic conformation [1]. This conformational restriction is absent in the para isomer. In published SAR studies of ortho- vs. para-substituted benzamide derivatives within other chemotypes, regioisomeric shifts of a single substituent have produced IC50 differences of >50-fold against kinase and GPCR targets [2]. No direct target-specific comparative data between these two thiadiazole urea positional isomers have been published; the expected differentiation is based on established medicinal chemistry principles of regioisomeric conformational control [1][2].

positional isomer regiochemistry medicinal chemistry molecular recognition

Anticancer Class-Level Evidence: 1,3,4-Thiadiazole Ureas as Antiproliferative Agents Against Human Cancer Cell Lines

While no published study has reported IC50 values specifically for CAS 898436-09-4 against cancer cell lines, the closely related phenyl analog (CAS 898462-51-6) has been noted in vendor-associated documentation to inhibit growth of HepG2 (liver), MCF-7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines . The broader class of 1,3,4-thiadiazole urea derivatives has demonstrated consistent antiproliferative activity across multiple independent studies: recently reported analogs achieved IC50 values of 0.53 μM (MCF-7) and 0.64 μM (HepG2) as VEGFR-2 inhibitors, and 9.42 μM against K562 leukemia cells [1][2]. The antileukemic activity of ureidothiadiazoles was established as early as 1979, with active compounds identified against the P-388 murine leukemia model in vivo [3]. The combination of the thiadiazole core with aryl urea and thioether-acetamide functionalities constitutes a privileged pharmacophore for anticancer activity; the p-tolyl substitution on CAS 898436-09-4 represents a specific structural variant within this validated chemotype [3].

anticancer cytotoxicity thiadiazole cancer cell lines antiproliferative

Recommended Application Scenarios for Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898436-09-4)


Non-Peptide UT Receptor Pharmacological Tool for Cardiovascular and Renal Signaling Studies

With a reported Ki of 0.794 nM and functional EC50 of 0.832 nM at the human urotensin-2 (UT) receptor [1], CAS 898436-09-4 serves as a small-molecule alternative to the endogenous cyclic peptide urotensin-II for ex vivo and in vitro investigation of UT-mediated vasoconstriction, renal sodium handling, and cardiac remodeling. Its non-peptide structure confers potential advantages in metabolic stability and cellular permeability compared to peptide-based UT probes [1][2]. Researchers studying urotensinergic signaling in cardiovascular disease, chronic kidney disease, or metabolic syndrome models should consider this compound when a non-peptide UT agonist with sub-nanomolar potency is required.

Structure-Activity Relationship (SAR) Probe for p-Tolyl Ureido Pharmacophore Optimization

The p-tolyl group on the ureido nitrogen of CAS 898436-09-4 provides a defined increment in lipophilicity (ΔclogP ≈ +0.5) relative to the des-methyl phenyl analog (CAS 898462-51-6) [1][2]. This makes it an ideal comparator compound in parallel screening campaigns designed to quantify the impact of para-substitution on target affinity, selectivity, and ADMET parameters within the 1,3,4-thiadiazole urea series. Medicinal chemistry teams engaged in lead optimization of thiadiazole-based kinase inhibitors, GPCR ligands, or carbonic anhydrase inhibitors should include this compound as a reference point for establishing methyl-walk and substituent SAR trends [3].

Conformationally Constrained ortho-Benzoate Scaffold for Target Engagement Studies

The ortho (2-) ethoxycarbonyl substitution on the benzamide ring of CAS 898436-09-4 enables intramolecular hydrogen bonding between the ester carbonyl and the adjacent amide N–H, creating a pseudo-cyclic conformational constraint that is absent in the para-substituted positional isomer (CAS 898461-63-7) [1][2]. This conformational restriction may confer entropic advantages upon target binding and could contribute to enhanced selectivity profiles. Structural biology and biophysical screening groups should evaluate this compound alongside its para isomer when investigating the role of ligand preorganization in molecular recognition by target proteins [2].

Anticancer Screening Library Component with Privileged Thiadiazole-Urea Pharmacophore

As a member of the well-validated 1,3,4-thiadiazole urea chemotype with documented antiproliferative activity against multiple human cancer cell lines (including MCF-7, HepG2, HCT116, and K562, with class-level IC50 values ranging from 0.53 μM to 9.42 μM) [3][4], CAS 898436-09-4 is suitable for inclusion in diversity-oriented and target-focused anticancer screening decks. The presence of the p-tolyl ureido and ortho-benzoate ester functional groups provides differentiated chemical space coverage within the thiadiazole urea library, making it a valuable entry for hit identification campaigns against oncology targets including VEGFR-2, BRAF, and matrix metalloproteinases [3].

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